Methyl 4-bromonon-2-enoate

Description

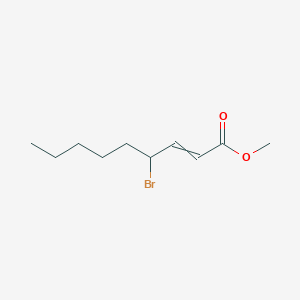

Methyl 4-bromonon-2-enoate is an α,β-unsaturated ester featuring a bromine atom at the fourth carbon of a nine-carbon chain. These compounds are characterized by their electrophilic α,β-unsaturated system, enabling participation in conjugate addition reactions and serving as intermediates in organic synthesis. The bromine substituent enhances reactivity, making them valuable in cross-coupling reactions and pharmaceutical precursor synthesis .

Properties

CAS No. |

68597-77-3 |

|---|---|

Molecular Formula |

C10H17BrO2 |

Molecular Weight |

249.14 g/mol |

IUPAC Name |

methyl 4-bromonon-2-enoate |

InChI |

InChI=1S/C10H17BrO2/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

ACHCTERRCSKRDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromonon-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl non-2-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or UV light. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromonon-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form non-2-en-1-ol.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.

Addition: Halogens (Br2, Cl2) in inert solvents like dichloromethane.

Major Products Formed

Substitution: Formation of methyl 4-aminonon-2-enoate or methyl 4-thionon-2-enoate.

Elimination: Formation of non-2-en-1-ol.

Addition: Formation of vicinal dihalides or halohydrins.

Scientific Research Applications

Methyl 4-bromonon-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromonon-2-enoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion. The compound’s reactivity is influenced by the electron-withdrawing effect of the ester group and the electron-donating effect of the alkyl chain.

Comparison with Similar Compounds

Table 1: Key Structural Features of Methyl 4-bromonon-2-enoate and Analogs

Note: this compound is inferred based on structural analogs; exact data may require experimental validation.

Key Observations:

Chain Length and Substituents: this compound has a longer carbon chain (C9) compared to Methyl 4-bromo-2-butenoate (C5), influencing solubility and volatility . Ethyl 4-bromo-2-methylbutanoate lacks the α,β-unsaturation, reducing its reactivity in conjugate additions compared to unsaturated esters .

Functional Group Diversity: Methyl 4-bromo-2-bromomethylbenzoate incorporates an aromatic ring and dual bromine atoms, enhancing electrophilicity for nucleophilic aromatic substitution . Ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate includes a formyl group and phenoxy moiety, enabling hydrogen bonding and aromatic interactions .

Key Findings:

- Unsaturated Esters: Methyl 4-bromo-2-butenoate and its analogs are pivotal in synthesizing heterocycles (e.g., pyrrolidines) via Michael additions .

- Aromatic Bromides : Methyl 4-bromo-2-bromomethylbenzoate’s dual bromine atoms facilitate sequential functionalization, useful in material science .

- Saturated Esters: Ethyl 4-bromo-2-methylbutanoate’s stability makes it suitable for controlled alkylation reactions in polymer chemistry .

Physical and Chemical Properties

Table 3: Comparative Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.